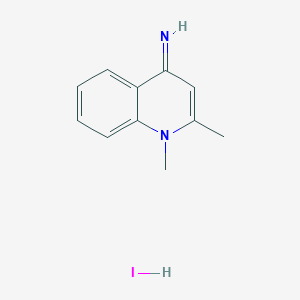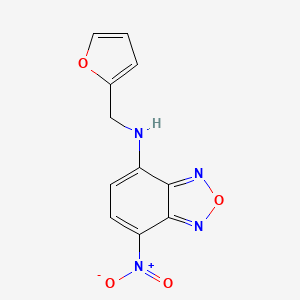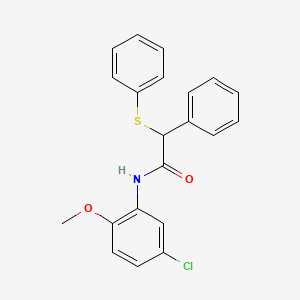![molecular formula C23H18N2O2 B5105015 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B5105015.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide, also known as MBPA, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor that has been shown to have promising effects on various cellular processes.
Mécanisme D'action
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide involves its ability to inhibit CK2 activity. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes. It has been found to be overexpressed in many types of cancer, making it a promising target for cancer therapy. Inhibition of CK2 by N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to induce apoptosis in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins.
Biochemical and Physiological Effects
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and -7, which are involved in the cleavage of various proteins that promote cell survival. Additionally, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to inhibit the replication of the hepatitis C virus by disrupting the interaction between the viral protein NS5B and its RNA template.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes, making it a promising candidate for in vitro studies. Additionally, its specificity for CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes. However, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has some limitations as well. Its potency can vary depending on the cell type and experimental conditions, making it difficult to compare results across different studies. Additionally, its off-target effects are not well understood, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its delivery to cancer cells. Additionally, the off-target effects of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide need to be further explored to determine its potential side effects. Another area of interest is the study of CK2 in various cellular processes. N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide can be used as a tool to study the role of CK2 in these processes, which can lead to a better understanding of its function in normal and diseased cells.
Méthodes De Synthèse
The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide involves a multistep process that begins with the reaction of 5-methyl-2-aminobenzoxazole with 4-bromoaniline. The resulting intermediate is then reacted with 3-phenylacryloyl chloride to yield N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide. This process has been optimized to yield high purity N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide with good yields.
Applications De Recherche Scientifique
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to have potential applications in various scientific research fields. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. Inhibition of CK2 by N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide has been found to inhibit the replication of the hepatitis C virus, making it a potential treatment for hepatitis C infection.
Propriétés
IUPAC Name |
(Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-7-13-21-20(15-16)25-23(27-21)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBDYSAHXYCNCZ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5104948.png)


![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5104958.png)
![4-(2-{3-[3-(6-methoxy-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5104966.png)
![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5104971.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B5104973.png)



![(2R*,6S*)-4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5105010.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl benzoate hydrochloride](/img/structure/B5105017.png)
![2-ethoxyethyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5105024.png)